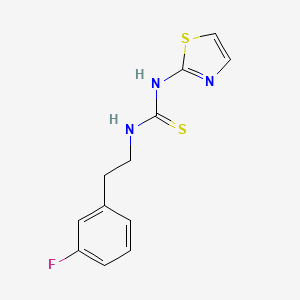

Thiourea, N-(2-(3-fluorophenyl)ethyl)-N'-2-thiazolyl-

Description

PT-304 is a platinum-based compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic activities and are widely used in industrial processes, medical treatments, and scientific research.

Properties

CAS No. |

149486-04-4 |

|---|---|

Molecular Formula |

C12H12FN3S2 |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-[2-(3-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C12H12FN3S2/c13-10-3-1-2-9(8-10)4-5-14-11(17)16-12-15-6-7-18-12/h1-3,6-8H,4-5H2,(H2,14,15,16,17) |

InChI Key |

NDHSDDFIIZKISX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCNC(=S)NC2=NC=CS2 |

Other CAS No. |

149486-04-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of PT-304 involves several synthetic routes, including impregnation, dry ball milling, and wet ball milling methods. The impregnation method is particularly effective, as it results in a suitable physical structure with smaller particle sizes and higher dispersion of platinum on the catalyst surface . The metal-organic chemical deposition method is another versatile approach that allows for the deposition of platinum nanoparticles onto various support materials under moderate temperatures and high-pressure conditions .

Industrial Production Methods: In industrial settings, PT-304 is produced using advanced techniques that ensure high yield and purity. The metal-organic chemical deposition method is favored for its efficiency and ability to produce well-dispersed platinum nanoparticles in a relatively short time .

Chemical Reactions Analysis

Types of Reactions: PT-304 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activities and applications in various fields.

Common Reagents and Conditions: Common reagents used in the reactions involving PT-304 include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure optimal performance.

Major Products Formed: The major products formed from the reactions involving PT-304 depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are often oxidized organic compounds, while reduction reactions yield reduced forms of the reactants.

Scientific Research Applications

PT-304 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst for various reactions, including the oxidation of carbon monoxide . In biology and medicine, platinum-based compounds like PT-304 are explored for their potential anticancer properties and theranostic applications . In industry, PT-304 is utilized in processes such as the catalytic conversion of pollutants and the production of fine chemicals .

Mechanism of Action

The mechanism of action of PT-304 involves its interaction with molecular targets and pathways within the cells. Platinum compounds typically exert their effects by forming adducts with DNA, thereby inhibiting DNA replication and transcription, leading to cell apoptosis . The reduction of platinum (IV) to platinum (II) within the cells is a key step in this process .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PT-304 include other platinum-based intermetallic compounds such as platinum-iron intermetallic compounds (e.g., platinum-iron, platinum-iron-three) and platinum-ruthenium compounds .

Uniqueness: PT-304 stands out due to its unique preparation methods and high dispersion of platinum nanoparticles, which enhance its catalytic performance. Additionally, its versatility in various applications, from industrial catalysis to medical treatments, highlights its uniqueness compared to other platinum-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.